molecular formula C18H19N5O2 B2924733 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide CAS No. 1428366-70-4

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide

カタログ番号 B2924733
CAS番号: 1428366-70-4
分子量: 337.383
InChIキー: JBBDWMAFFAWEKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide, also known as JNJ-42756493, is a small molecule inhibitor that has been extensively studied in the field of oncology. It is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in the regulation of gene expression.

作用機序

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide targets the BET family of proteins, which are involved in the regulation of gene expression. Specifically, it binds to the bromodomain of these proteins, preventing them from interacting with acetylated histones and thereby inhibiting the transcription of oncogenes. This results in the downregulation of key pathways involved in cancer cell growth and survival, including MYC and BCL-2.
Biochemical and Physiological Effects
Studies have shown that N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide has potent antiproliferative effects on cancer cells, both in vitro and in vivo. It has also been shown to induce apoptosis and inhibit angiogenesis, two key processes involved in tumor growth and metastasis. In addition, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide has been shown to modulate the immune response, enhancing the activity of T cells and natural killer cells.

実験室実験の利点と制限

One of the main advantages of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide is its selectivity for the BET family of proteins, which reduces the risk of off-target effects. In addition, it has been shown to be well-tolerated in preclinical studies, with a favorable pharmacokinetic profile. However, one limitation of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide is its poor solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for the development of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide. One possibility is the combination of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide with other anticancer agents, such as immune checkpoint inhibitors or epigenetic modulators, to enhance their efficacy. Another potential direction is the development of more potent and selective BET inhibitors, which could have even greater antitumor activity. Finally, the use of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide in combination with biomarkers to identify patients who are most likely to benefit from treatment could improve patient outcomes and reduce the risk of toxicity.

合成法

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide involves several steps, starting with the reaction of 2,5-dimethylphenol with propargyl bromide to form 2,5-dimethyl-3-(prop-2-yn-1-yloxy)phenol. This compound is then reacted with 6-amino-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid to form N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide. The final product is obtained after purification by column chromatography.

科学的研究の応用

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide has been extensively studied in preclinical models of cancer, including multiple myeloma, acute myeloid leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. In addition, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide has been shown to enhance the efficacy of other anticancer agents, such as proteasome inhibitors and immune checkpoint inhibitors.

特性

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-5-6-13(2)15(9-12)25-14(3)18(24)22-16-10-17(20-11-19-16)23-8-4-7-21-23/h4-11,14H,1-3H3,(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBDWMAFFAWEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。